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Compound of Interest

Compound Name: (R)-BINAP

Cat. No.: B118720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a robust and widely utilized method for the

synthesis of (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP,

from its precursor (R)-1,1'-bi-2-naphthol ((R)-BINOL). (R)-BINAP is a privileged chiral

phosphine ligand, instrumental in a multitude of asymmetric catalytic reactions that are critical

in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The

synthetic strategy detailed herein involves a two-step process commencing with the activation

of the hydroxyl groups of (R)-BINOL via triflation, followed by a nickel-catalyzed cross-coupling

reaction with diphenylphosphine.[2] This method is noted for its reliability and high enantiomeric

purity of the final product.

Overall Synthetic Pathway
The synthesis of (R)-BINAP from (R)-BINOL is a concise and efficient process. The hydroxyl

groups of (R)-BINOL are first converted to trifluoromethanesulfonate (triflate) groups, which are

excellent leaving groups. The resulting (R)-BINOL ditriflate then undergoes a nickel-catalyzed

coupling reaction with diphenylphosphine to yield the target molecule, (R)-BINAP.

Caption: Overall reaction scheme for the synthesis of (R)-BINAP from (R)-BINOL.
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The following tables summarize the typical yields and key analytical data for the two stages of

the (R)-BINAP synthesis.

Table 1: Synthesis of (R)-BINOL Ditriflate

Starting
Material

Product Reagents Solvent
Typical
Yield

Reference

(R)-BINOL
(R)-BINOL

ditriflate

Triflic

anhydride,

Pyridine

Dichlorometh

ane
~94% [3]

Table 2: Synthesis of (R)-BINAP

Starting
Material

Product Catalyst
Reagent
s

Solvent
Typical
Yield

Enantio
meric
Excess
(ee)

Referen
ce

(R)-

BINOL

ditriflate

(R)-

BINAP

NiCl₂(dpp

e)

Diphenyl

phosphin

e,

DABCO

DMF ~77% >99% [1]

Experimental Protocols
The following are detailed experimental procedures for the synthesis of (R)-BINAP from (R)-

BINOL.

Stage 1: Preparation of (R)-1,1'-bi-2-naphthol ditriflate
This procedure outlines the conversion of the hydroxyl groups of (R)-BINOL into triflate groups.

Materials:

(R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL) (>99% ee)
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Triflic anhydride (Tf₂O)

Anhydrous pyridine

Anhydrous dichloromethane (CH₂Cl₂)

Hexane

Silica gel (230-400 mesh)

Procedure:

To an oven-dried, 100-mL single-necked flask equipped with a magnetic stirring bar, add (R)-

BINOL (8.5 g, 30 mmol).

Add anhydrous dichloromethane (60 mL) to the flask.

Under a nitrogen atmosphere, cool the flask to 5-10 °C using an ice bath.

Add anhydrous pyridine (7.2 mL, 90 mmol) followed by the slow addition of triflic anhydride

(20.0 g, 70 mmol).

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir overnight (approximately 17 hours).

Add hexane (60 mL) to the reaction mixture.

Prepare a pad of silica gel (50 g) in a 150-mL sintered glass funnel and filter the mixture

under reduced pressure.

Wash the silica gel pad with a 1:1 mixture of hexane and dichloromethane (200 mL).

Concentrate the resulting filtrate under vacuum to yield the (R)-BINOL ditriflate as a white

solid. The typical yield is around 15.4 g (94%).[3]

Stage 2: Preparation of (R)-(+)-BINAP
This procedure describes the nickel-catalyzed coupling of (R)-BINOL ditriflate with

diphenylphosphine.
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Materials:

(R)-BINOL ditriflate

[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))

Diphenylphosphine (Ph₂PH)

1,4-Diazabicyclo[2.2.2]octane (DABCO)

Anhydrous dimethylformamide (DMF)

Methanol

Procedure:

To an oven-dried, 250-mL single-necked flask equipped with a magnetic stirring bar, add

NiCl₂(dppe) (1.1 g, 2 mmol).

Purge the flask with nitrogen.

Add anhydrous DMF (40 mL) via syringe, followed by diphenylphosphine (2.0 mL, 12 mmol)

at room temperature. The solution will turn dark red.

Heat the solution to 100 °C for 30 minutes.

In a separate flask, dissolve the (R)-BINOL ditriflate (11.0 g, 20 mmol) and DABCO (9.0 g,

80 mmol) in anhydrous DMF (40 mL).

Add the solution of the ditriflate and DABCO to the hot catalyst solution.

Add additional diphenylphosphine (3 x 2 mL portions) after 1 hour, 3 hours, and 7 hours.

Maintain the reaction at 100 °C until the ditriflate is consumed (typically 2-3 days), as

monitored by a suitable analytical technique (e.g., TLC or LC).

Cool the dark brown solution to -15 to -20 °C using an ice/acetone bath and stir for 2 hours.

Filter the resulting solid product.
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Wash the solid with cold methanol (2 x 20 mL) and dry under vacuum. The isolated product

is (R)-BINAP, typically obtained as a white to off-white crystalline compound in

approximately 77% yield.[1]

Visualized Workflows
The following diagrams illustrate the logical flow of the experimental procedures.
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Stage 1: (R)-BINOL Ditriflate Synthesis

Charge flask with (R)-BINOL and CH₂Cl₂

Cool to 5-10 °C

Add pyridine and triflic anhydride

Stir at room temperature overnight

Add hexane

Filter through silica gel

Concentrate filtrate

(R)-BINOL Ditriflate (White Solid)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stage 2: (R)-BINAP Synthesis

Prepare Ni catalyst solution in DMF

Heat catalyst solution to 100 °C

Add substrate solution to catalyst

Prepare solution of (R)-BINOL ditriflate and DABCO in DMF

Add additional diphenylphosphine portions over time

Heat at 100 °C for 2-3 days

Cool to -15 to -20 °C

Filter the product

Wash with cold methanol

Dry under vacuum

(R)-BINAP (Crystalline Solid)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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